2-Nitro-3-thiophen-3-ylthiophene
Description
Properties
CAS No. |
30989-94-7 |
|---|---|
Molecular Formula |
C8H5NO2S2 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
2-nitro-3-thiophen-3-ylthiophene |
InChI |
InChI=1S/C8H5NO2S2/c10-9(11)8-7(2-4-13-8)6-1-3-12-5-6/h1-5H |
InChI Key |
GHDFKBUTMGVFKL-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C2=C(SC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC=C1C2=C(SC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Nitration Using Metal-Exchanged Clay Catalysts
Direct nitration of thiophene derivatives represents a straightforward route to nitro-substituted products. Source describes an eco-friendly method for selectively synthesizing 2-nitrothiophenes using metal-exchanged clay catalysts. For example, thiophene nitration with nitric acid in the presence of Fe³⁺-montmorillonite clay yields 2-nitrothiophene with >90% regioselectivity. Applied to 3-thiophen-3-ylthiophene, this method could theoretically direct nitration to the 2-position due to the electron-donating nature of the thiophene substituent, which meta-directs electrophilic substitution. However, competing steric effects from the bulky 3-thiophene group may necessitate optimized reaction conditions, such as lower temperatures (0–5°C) and extended reaction times (24–48 hours).
Nitration via β-Chloropropenonitrile Intermediates
Source reports the synthesis of 3-amino-2-nitrothiophenes via cyclization of β-chloropropenonitriles with sodium sulfide and bromonitromethane. Adapting this method, 3-thiophen-3-yl-β-chloropropenonitrile could undergo cyclization in the presence of Na₂S·9H₂O and BrCH₂NO₂ to yield 2-nitro-3-thiophen-3-ylthiophene (Fig. 1A). Yields for analogous reactions range from 30–70%, depending on substituent electronic effects.
Cross-Coupling Strategies for Thiophene Functionalization
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the introduction of aryl or heteroaryl groups to pre-nitrated thiophene cores. Source demonstrates the coupling of 2-bromo-5-nitrothiophene with aryl boronic acids using Pd(0) catalysts, achieving 82% yield for 5-(4-fluorophenyl)-2-nitrothiophene. For 2-nitro-3-thiophen-3-ylthiophene, a plausible route involves:
-
Bromination of 2-nitrothiophene at the 3-position using N-bromosuccinimide (NBS) in acetic acid.
-
Suzuki coupling of 3-bromo-2-nitrothiophene with thiophen-3-ylboronic acid under Pd(PPh₃)₄ catalysis (Fig. 1B).
Challenges include ensuring compatibility between the nitro group and coupling conditions, as nitroarenes can deactivate catalysts. Optimizing solvent polarity (e.g., toluene/water mixtures) and temperature (reflux, 80–100°C) may mitigate this issue.
Grignard Reaction Followed by Functionalization
Source outlines a route to 2-thiophene ethylamine via Grignard reactions, which could be adapted for thiophene-thiophene bond formation. For example:
-
Bromination of thiophene at the 3-position using NBS in glacial acetic acid at -10–10°C.
-
Formation of a Grignard reagent (3-thienylmagnesium bromide) and reaction with 2-nitrothiophene-3-carbaldehyde to yield the coupled product (Fig. 1C).
This method requires strict anhydrous conditions and low temperatures (-20°C) to prevent side reactions.
Stepwise Thiophene Ring Construction
Gewald Synthesis with Pre-Substituted Ketones
The Gewald reaction, which constructs thiophenes from ketones and cyanoacetates, offers a modular approach. Source describes its use for synthesizing 3-amino-2-nitrothiophenes from β-chloropropenonitriles. Adapting this:
-
React 3-thiophen-3-ylpropenenitrile with bromonitromethane and Na₂S·9H₂O in DMF.
-
Cyclize under basic conditions (NaOH, 60°C) to form the thiophene ring with inherent nitro and thiophene substituents (Fig. 1D).
Yields for similar reactions range from 50–70%, contingent on the steric bulk of the propenenitrile substituent.
Comparative Analysis of Synthetic Routes
Key Findings :
-
Direct nitration () offers scalability but requires precise control over steric effects in substituted thiophenes.
-
Suzuki coupling () provides superior regioselectivity but depends on accessible boronic acid precursors.
-
The Gewald method () is versatile but moderate-yielding due to competing side reactions.
Mechanistic Insights and Optimization Strategies
Nitration Regiochemistry
The nitro group’s position in thiophene derivatives is governed by electronic and steric factors. In 3-thiophen-3-ylthiophene, the electron-donating thiophene substituent activates the ring at the 2- and 5-positions for electrophilic substitution. Metal-exchanged clay catalysts () enhance 2-selectivity by polarizing nitric acid and stabilizing transition states through Lewis acid interactions.
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